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molecular formula C8H4FNO3 B1304262 6-Fluoroisatoic anhydride CAS No. 78755-94-9

6-Fluoroisatoic anhydride

Cat. No. B1304262
M. Wt: 181.12 g/mol
InChI Key: VAAIGNBVENPUEI-UHFFFAOYSA-N
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Patent
US09133224B2

Procedure details

To a solution of 2-amino-6-fluorobenzoic acid (8.0 g, 51.6 mmol) in THF (110 mL) was added triphosgene (7.6 g, 25.8 mmol). The resulting suspension was stirred at 50° C. for 12 h. The reaction mixture was cooled to RT and filtered to give 8.2 g of the title compound as a pink solid (87%). 1H NMR (DMSO-d6, 500 MHz) δ=6.95 (d, J=8.5 Hz, 1H), 7.02-7.05 (m, 1H), 7.69-7.72 (m, 1H), 11.85 (brs, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([OH:6])=[O:5].Cl[C:13](Cl)([O:15]C(=O)OC(Cl)(Cl)Cl)Cl>C1COCC1>[F:11][C:7]1[C:3]2[C:4](=[O:6])[O:5][C:13](=[O:15])[NH:1][C:2]=2[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)F
Name
Quantity
7.6 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
110 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 50° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=CC=CC=2NC(OC(C21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 175.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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